8-Fluoro-7-methylchroman-4-amine is a chemical compound characterized by its unique structure, which includes a chroman ring with a fluorine atom at the 8-position, a methyl group at the 7-position, and an amine functional group at the 4-position. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of fluorine, which can enhance biological activity and alter chemical properties. The molecular formula of 8-Fluoro-7-methylchroman-4-amine is , with a molecular weight of approximately 181.21 g/mol.
The compound can be synthesized from commercially available precursors through various methods, including cyclization reactions and fluorination techniques. It has been studied for its potential biological activities, including antimicrobial and anticancer properties, making it of interest in both academic and industrial research settings.
8-Fluoro-7-methylchroman-4-amine falls under the category of fluorinated organic compounds and is classified as an amine due to the presence of the amine functional group. Its unique structure allows it to interact with biological systems, making it relevant in pharmacological studies.
The synthesis of 8-Fluoro-7-methylchroman-4-amine typically involves several key steps:
In industrial settings, these synthetic routes are optimized for large-scale production, focusing on maximizing yield and purity while adhering to green chemistry principles. Techniques such as continuous flow reactors may be employed to enhance efficiency.
The molecular structure of 8-Fluoro-7-methylchroman-4-amine can be represented using various chemical notation systems:
The compound exhibits specific structural features that influence its chemical reactivity and biological activity. The presence of the fluorine atom at position eight plays a crucial role in enhancing binding affinity to biological targets, while the amine group facilitates interactions through hydrogen bonding and electrostatic forces.
8-Fluoro-7-methylchroman-4-amine can undergo various chemical reactions:
The specific conditions and reagents used in these reactions determine the major products formed. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
The mechanism of action of 8-Fluoro-7-methylchroman-4-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances binding affinity to certain receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways relevant to therapeutic applications, including potential effects on neurological disorders and cancer treatment .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 181.21 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
The compound exhibits unique chemical properties due to the presence of both the fluorine atom and the amine group. These features contribute to its reactivity and potential applications in drug development and materials science.
8-Fluoro-7-methylchroman-4-amine has several promising applications:
The compound's unique structural characteristics make it a valuable candidate for further research and application across various scientific disciplines.
Chroman derivatives represent privileged scaffolds in medicinal chemistry due to their natural abundance and diverse bioactivity profiles, particularly within central nervous system (CNS) therapeutics. The chroman core—a benzopyran ring system—confers metabolic stability and favorable pharmacokinetic properties, enabling blood-brain barrier (BBB) penetration. Historically, chroman-based compounds like chroman-4-ones and chroman-4-ols have been investigated for neurodegenerative diseases. For instance, chroman-4-one derivatives demonstrated potent acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) inhibition, with activities in the nanomolar range (e.g., IC₅₀ = 0.10 μM against AChE, outperforming tacrine) . Chroman-4-amine derivatives specifically emerged as key modulators of neuroreceptors and neuroinflammatory pathways. A notable example includes chroman-4-amine-containing bradykinin B1 receptor antagonists, which regulate amyloid accumulation and neuroinflammation in Alzheimer’s disease (AD) models . Additionally, chroman-3-amine derivatives exhibit high affinity for 5-HT₁ₐ receptors, which protect against neuronal death and oxidative stress . The structural versatility of the chroman-4-amine scaffold allows substitutions at positions 6, 7, and 8 to fine-tune target engagement, laying the groundwork for fluorinated and alkylated analogues like 8-fluoro-7-methylchroman-4-amine.
Table 1: Key Chroman Derivatives in CNS Drug Discovery
Compound Class | Biological Target | Activity | Therapeutic Relevance |
---|---|---|---|
Chroman-4-one | AChE / MAO-B | IC₅₀ = 0.10 μM (AChE); IC₅₀ = 8.62 nM (MAO-B) | Alzheimer’s disease |
Chroman-4-ol | Oxidative stress | Free radical scavenging (e.g., Vitamin E) | Neuroprotection |
Chroman-3-amine | 5-HT₁ₐ receptor | High binding affinity | Anxiety, neuroprotection |
Chroman-4-amine | Bradykinin B1 receptor | Antagonism; reduces neuroinflammation | Alzheimer’s disease |
The strategic incorporation of 8-fluoro and 7-methyl substituents into the chroman-4-amine scaffold creates a synergistic electronic and steric profile that enhances target selectivity and metabolic stability. The fluorine atom, with its high electronegativity, induces:
The adjacent 7-methyl group complements fluorine by:
Table 2: Physicochemical Properties of 8-Fluoro-7-methylchroman-4-amine vs. Analogues
Property | 8-Fluoro-7-methylchroman-4-amine | 6-Methylchroman-4-amine | 7-Fluorochroman |
---|---|---|---|
Molecular Formula | C₁₀H₁₂FNO | C₁₀H₁₃NO | C₉H₉FO |
Molecular Weight (g/mol) | 181.21 | 163.22 | 150.17 |
Hydrogen Bond Acceptors | 3 | 2 | 2 |
Hydrogen Bond Donors | 1 | 1 | 0 |
XLogP3 | ~1.4 (estimated) | ~1.1 | ~1.3 |
Key Structural Features | Ortho fluoro-methyl synergy | Unsubstituted ring | No methyl group |
This ortho-disubstituted pattern (fluoro at C8, methyl at C7) is analogous to pyrazole modifications in kinase inhibitors (e.g., lazertinib), where fluorine-methyl pairs enhance selectivity through van der Waals contacts and dipole-dipole interactions . In chroman-4-amines, this combination enables precise binding to conserved residues in cholinesterases or monoamine oxidases, as confirmed by docking studies . Stereochemistry further modulates activity: The (R)-enantiomer of 7-fluoro-6-methylchroman-4-amine (equivalent to 8-fluoro-7-methyl under alternative numbering) shows distinct bioactivity due to chiral center positioning near the amine pharmacophore [1].
Note on Nomenclature: The compound "8-fluoro-7-methylchroman-4-amine" is structurally identical to the (R)-7-fluoro-6-methylchroman-4-amine listed in [1], differing only in chroman ring numbering conventions (oxygen = position 1 vs. position 4). All data referenced herein corresponds to this structure.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0